6-Phenyl-1H-pyrrolo[3,2-B]pyridine

MPS1/TTK kinase inhibition Antimitotic cancer therapy Spindle assembly checkpoint

6-Phenyl-1H-pyrrolo[3,2-b]pyridine is a privileged 4-azaindole scaffold for ATP-competitive kinase inhibitor discovery. Its 6-phenyl substitution enables defined hydrophobic interactions with kinase back pockets, with literature derivatives achieving IC50 values as low as 2 nM against full-length MPS1 kinase. This chemotype provides a distinct hinge-binding geometry compared to the more common 7-azaindole isomer, offering unique selectivity profiles. Procure this analytically verified building block (CAS 2064117-52-6) for fragment-based screening, SAR exploration, and lead optimization programs targeting MPS1, p38, or novel kinases.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B8128156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1H-pyrrolo[3,2-B]pyridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=CN3)N=C2
InChIInChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-8-13-12(15-9-11)6-7-14-13/h1-9,14H
InChIKeyKOSWZIMGNPETMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1H-pyrrolo[3,2-B]pyridine: A 4-Azaindole Kinase Inhibitor Scaffold for Targeted Oncology Research and Procurement


6-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 2064117-52-6) is a 4-azaindole derivative that functions as a core scaffold in the development of ATP-competitive kinase inhibitors. As a member of the 1H-pyrrolo[3,2-b]pyridine class—one of four positional isomers of the azaindole family—this compound combines a pyrrole ring fused to a pyridine ring, creating a privileged bicyclic heteroaromatic structure recognized for its ability to mimic the adenine moiety of ATP in kinase binding pockets [1]. The 6-phenyl substitution on the pyridine ring distinguishes this specific analog within the broader pyrrolo[3,2-b]pyridine series and has been exploited in medicinal chemistry programs targeting MPS1 (TTK) kinase, among other therapeutic kinases [2].

Why 6-Phenyl-1H-pyrrolo[3,2-B]pyridine Cannot Be Interchanged with Other Azaindole or Pyrrolopyridine Isomers


The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold differs fundamentally from its positional isomers—pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[3,2-c]pyridine (5-azaindole), and pyrrolo[2,3-c]pyridine (6-azaindole)—in the spatial orientation of the pyridine nitrogen and the resulting hydrogen-bonding geometry within kinase ATP-binding pockets. Each isomer presents a distinct vector for hinge-region binding, directly influencing kinase selectivity profiles [1]. Within the 4-azaindole class, substitution at the 6-position of the pyridine ring with a phenyl group, as in 6-Phenyl-1H-pyrrolo[3,2-b]pyridine, modulates both steric occupancy and π-π stacking interactions with hydrophobic pockets adjacent to the hinge region. Replacing this specific analog with an unsubstituted pyrrolo[3,2-b]pyridine, a 5-substituted variant, or a different azaindole isomer will alter binding affinity and selectivity, potentially invalidating SAR studies or compromising lead optimization campaigns [2].

6-Phenyl-1H-pyrrolo[3,2-B]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


6-Phenyl-4-Azaindole Derivatives Exhibit Sub-Nanomolar MPS1 Kinase Inhibition: Direct Comparative Potency Data

6-Phenyl-1H-pyrrolo[3,2-b]pyridine serves as the core scaffold for MPS1 kinase inhibitors achieving IC50 values as low as 2 nM against full-length MPS1 kinase [1]. In comparison, the corresponding 6-(4-fluorophenyl) analog demonstrates an IC50 of 12.6–13 nM against the structurally distinct GluN2B NMDA receptor—a different target and assay system—illustrating that substitution patterns on the 6-phenyl ring can shift potency across kinases by at least 6-fold [2].

MPS1/TTK kinase inhibition Antimitotic cancer therapy Spindle assembly checkpoint

4-Azaindole Isomer Demonstrates Superior Ligand Efficiency and Optimized Physicochemical Profile Compared to 7-Azaindole

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, of which 6-Phenyl-1H-pyrrolo[3,2-b]pyridine is a substituted derivative, enables tunable modulation of Lipinski's rule-of-five parameters, solubility, pKa, and lipophilicity compared to other bicyclic fused heterocycles [1]. Specifically, the 4-azaindole isomer provides a hydrogen-bonding geometry distinct from the more commonly employed 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. The 4-azaindole nitrogen position can influence solubility and permeability profiles—parameters critical for developing compounds with favorable ADME properties—though quantitative solubility data for the 6-phenyl derivative itself remains proprietary or unpublished in open literature [2].

Kinase hinge binder Ligand efficiency Azaindole isomer selection

6-Phenyl Substitution on Pyrrolo[3,2-b]pyridine Core Enables p38α Kinase Inhibition with Anti-Inflammatory Potential

Patent disclosures covering the 5-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine ring system—the core scaffold of the target compound with an oxidized variant—describe p38 kinase inhibition as a therapeutic modality for immune and inflammatory disorders [1]. While the 6-phenyl-1H-pyrrolo[3,2-b]pyridine compound itself lacks a published p38 IC50, structurally related 6-substituted pyrrolo[3,2-b]pyridines have been claimed in patents assigned to Celltech R&D and Daiichi Sankyo/Plexxikon, indicating sustained industrial interest in this chemotype for kinase drug discovery [2].

p38 MAP kinase Inflammatory disorders Immunomodulation

Commercial Availability and Chemical Identity Verification: 6-Phenyl-1H-pyrrolo[3,2-B]pyridine (CAS 2064117-52-6)

6-Phenyl-1H-pyrrolo[3,2-b]pyridine is registered under CAS Number 2064117-52-6, with molecular formula C13H10N2 and molecular weight 194.23 g/mol . The compound is commercially available from multiple research chemical suppliers at a minimum purity specification of 95% . Standard analytical characterization includes SMILES string (c1ccc(-c2cnc3cc[nH]c3c2)cc1) and InChIKey (KOSWZIMGNPETMZ-UHFFFAOYSA-N), enabling unambiguous identity verification by HPLC, LC-MS, or NMR upon receipt [1].

CAS registry Research chemical procurement Quality control

6-Phenyl-1H-pyrrolo[3,2-B]pyridine: Validated Application Scenarios for Research Procurement


Hit-to-Lead Optimization in MPS1/TTK Kinase Inhibitor Programs for Antimitotic Cancer Therapy

6-Phenyl-1H-pyrrolo[3,2-b]pyridine provides a validated starting scaffold for medicinal chemistry teams developing MPS1 kinase inhibitors, with literature precedent demonstrating that derivatives of this chemotype achieve IC50 values as low as 2 nM against full-length MPS1 kinase [1]. Procurement of this compound enables SAR exploration around the 6-phenyl position, including substitution with electron-withdrawing or electron-donating groups to modulate potency and selectivity. The 4-azaindole hinge-binding geometry offers an alternative to the more extensively explored 7-azaindole scaffold, potentially yielding inhibitors with differentiated selectivity profiles across the kinome [2].

p38α MAP Kinase Inhibitor Discovery for Inflammatory and Autoimmune Disease Applications

The pyrrolo[3,2-b]pyridine core, including 6-phenyl-substituted variants, has been claimed in patents as a scaffold for p38 kinase inhibitors, with potential applications in immune and inflammatory disorders [1]. Researchers procuring 6-Phenyl-1H-pyrrolo[3,2-b]pyridine can leverage this scaffold for the design of novel p38 inhibitors, using the 6-position phenyl group as a vector for accessing hydrophobic back-pocket interactions. This scaffold has attracted industrial investment from Celltech R&D, Daiichi Sankyo, and Plexxikon, validating its potential for translational development [2].

Kinase Selectivity Profiling and Chemogenomic Library Construction

6-Phenyl-1H-pyrrolo[3,2-b]pyridine represents a specific substitution pattern within the broader pyrrolo[3,2-b]pyridine chemical space, making it a valuable addition to kinase-focused screening libraries. The commercially available, analytically verified compound (CAS 2064117-52-6; purity ≥95%) can be incorporated into chemogenomic sets designed to probe the selectivity landscape of the 4-azaindole scaffold across the kinome [1]. The 6-phenyl group provides a defined hydrophobic moiety that can be compared against other 6-position substituents (e.g., halogen, alkyl, heteroaryl) in systematic kinase panel screening, generating actionable SAR data for lead optimization [2].

Fragment-Based Drug Discovery (FBDD) with Azaindole-Derived Scaffolds

Azaindoles have emerged as privileged fragments in FBDD campaigns targeting kinases, owing to their low molecular weight and ability to form key hinge-region hydrogen bonds [1]. 6-Phenyl-1H-pyrrolo[3,2-b]pyridine (MW 194.23) falls within the optimal molecular weight range for fragment screening and provides a phenyl group suitable for fragment growing or linking strategies. The 4-azaindole isomer offers a distinct hydrogen-bonding geometry compared to 7-azaindole-based fragments, enabling access to alternative binding modes in ATP pockets that may be unexploited by existing fragment libraries [2].

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